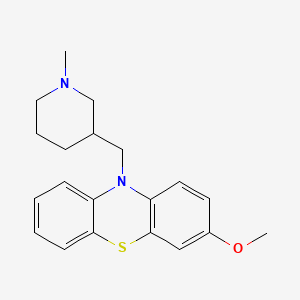
3-Methoxy-10-((1-methyl-3-piperidyl)methyl)phenothiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10H-Phenothiazine, 3-methoxy-10-[(1-methyl-3-piperidinyl)methyl]- is a chemical compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry, where they are used as antipsychotic and antiemetic agents. This specific compound features a phenothiazine core with a methoxy group at the 3-position and a 1-methyl-3-piperidinylmethyl substituent at the 10-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10H-Phenothiazine, 3-methoxy-10-[(1-methyl-3-piperidinyl)methyl]- typically involves the following steps:
Formation of the Phenothiazine Core: The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur or sulfur-containing reagents.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group at the 3-position using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Piperidinylmethyl Group: The final step involves the alkylation of the phenothiazine core at the 10-position with 1-methyl-3-piperidinylmethyl chloride in the presence of a suitable base like sodium hydride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the phenothiazine core, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitrogen atoms, converting them to secondary or tertiary amines.
Substitution: The methoxy group and the piperidinylmethyl group can be substituted under appropriate conditions, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions can be facilitated by using nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary and tertiary amines.
Substitution: Various substituted phenothiazine derivatives.
Scientific Research Applications
10H-Phenothiazine, 3-methoxy-10-[(1-methyl-3-piperidinyl)methyl]- has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other phenothiazine derivatives.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential use as an antipsychotic or antiemetic agent.
Industry: Used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 10H-Phenothiazine, 3-methoxy-10-[(1-methyl-3-piperidinyl)methyl]- involves its interaction with various molecular targets, including neurotransmitter receptors such as dopamine and serotonin receptors. The compound can modulate the activity of these receptors, leading to its therapeutic effects. The exact pathways involved may include inhibition of receptor signaling and alteration of neurotransmitter release.
Comparison with Similar Compounds
Similar Compounds
- 10H-Phenothiazine, 10-methyl-
- 10H-Phenothiazine, 3-methoxy-
- 10H-Phenothiazine, 10-[(1-methyl-4-piperidinyl)methyl]-
Uniqueness
10H-Phenothiazine, 3-methoxy-10-[(1-methyl-3-piperidinyl)methyl]- is unique due to the specific combination of the methoxy group and the 1-methyl-3-piperidinylmethyl substituent. This unique structure imparts distinct pharmacological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
101976-48-1 |
|---|---|
Molecular Formula |
C20H24N2OS |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
3-methoxy-10-[(1-methylpiperidin-3-yl)methyl]phenothiazine |
InChI |
InChI=1S/C20H24N2OS/c1-21-11-5-6-15(13-21)14-22-17-7-3-4-8-19(17)24-20-12-16(23-2)9-10-18(20)22/h3-4,7-10,12,15H,5-6,11,13-14H2,1-2H3 |
InChI Key |
CNRIXYDXYSOWJI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC(C1)CN2C3=C(C=C(C=C3)OC)SC4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















